2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine is a synthetic compound with the molecular formula and a molecular weight of 423.90 g/mol. This compound is characterized by its unique structure, which includes a chlorinated purine base modified with di(2-hydroxybenzyl)amine groups. It is primarily used in scientific research, particularly in chemistry and biology, where it is studied for its potential biological activities, including enzyme inhibition and receptor binding.
The compound is cataloged under the CAS number 1076199-83-1, and it is commercially available from various chemical suppliers. Its synthesis and applications have been documented in several scientific articles and chemical databases, highlighting its relevance in medicinal chemistry and pharmacology.
2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine falls under the category of purine derivatives, which are essential components of nucleic acids and play critical roles in various biological processes. Its classification extends to medicinal chemistry due to its potential therapeutic applications.
The synthesis of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine typically involves the reaction of 2-chloropurine with N,N-DI(2-hydroxybenzyl)amine. This reaction is usually conducted in organic solvents such as dimethylformamide or dimethyl sulfoxide at elevated temperatures to facilitate the formation of the desired product.
The molecular structure of 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine can be represented using various chemical notation systems:
CC(C)n1cnc2c(nc(Cl)nc12)N(Cc3ccccc3O)Cc4ccccc4O
InChI=1S/C22H22ClN5O2/c1-14(2)28-13-24-19-20(25-22(23)26-21(19)28)27(11-15-7-3-5-9-17(15)29)12-16-8-4-6-10-18(16)30/h3-10,13-14,29-30H,11-12H2,1-2H3
The compound's accurate mass is calculated as 423.1462 g/mol, which aligns with its molecular formula. The presence of a chlorine atom at the 2-position of the purine ring significantly influences its reactivity and biological activity.
2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine can undergo various chemical reactions:
These reactions can be performed under mild conditions using appropriate catalysts or reagents to facilitate the desired transformations while maintaining the integrity of the purine structure.
The mechanism of action for 2-Chloro-6-[N,N-DI(2-hydroxybenzyl)amino]-9-isopropylpurine involves its interaction with specific biological targets:
This dual action makes it a candidate for therapeutic applications in treating diseases where enzyme inhibition or receptor modulation is beneficial.
Relevant data from chemical databases indicate that the compound has a high purity level (>95%), ensuring its suitability for research applications.
Substituted purines constitute a privileged scaffold in medicinal chemistry, with their discovery as cytokinins in the 1960s marking the beginning of their biomedical significance. These compounds evolved from plant growth regulators to potent human therapeutics following the discovery that 2,6,9-trisubstituted purines exhibit selective inhibition of cyclin-dependent kinases (CDKs) – crucial enzymes governing cell cycle progression. Seminal compounds like olomoucine (2-[2-(hydroxyethyl)amino]-6-benzylamino-9-methylpurine) and roscovitine (2-{[1-(hydroxylmethyl)-propyl]-amino}-6-benzylamino-9-isopropylpurine) established the therapeutic potential of this chemical class in oncology through targeted kinase modulation. The structural versatility of the purine core enables diverse substitutions that fine-tune biological activity against specific kinase targets. This adaptability has driven extensive research into novel purine analogs, positioning them as valuable templates for developing molecularly targeted therapies against cancer and other proliferative disorders [3] [6].
Strategic functionalization of the purine ring profoundly influences pharmacological properties. Chlorination at the C2 position significantly enhances electrophilic character and metabolic stability compared to hydroxyl or amino groups. This modification creates a hydrogen bond acceptor site while reducing susceptibility to enzymatic deamination. Concurrently, N-alkylation at the 9-position, particularly with isopropyl groups, imparts substantial hydrophobicity and steric bulk that influences both target binding affinity and cellular membrane permeability. Research demonstrates that 9-isopropyl substitution enhances kinase inhibitory potency by optimizing hydrophobic interactions within the ATP-binding cleft of CDKs. Furthermore, di(2-hydroxybenzyl)amino substitution at C6 creates extended π-conjugation systems capable of metal chelation, as evidenced by studies where such ligands coordinate platinum(II) and palladium(II) ions via the N7 atom of the purine ring. These metal complexes exhibit altered biological activity profiles compared to their organic precursors, highlighting the critical role of coordinated metal centers in modulating bioactivity [2] [3] [6].
The 2-hydroxybenzylamino moiety confers distinctive chelation capability and conformational rigidity to purine derivatives. The ortho-hydroxy group enables intramolecular hydrogen bonding with the amino linker, potentially stabilizing specific bioactive conformations. This phenolic oxygen also serves as an efficient metal coordination site, as demonstrated in palladium(II) complexes where the ligand binds through both the purine N7 atom and the phenolic oxygen, forming stable five-membered chelate rings. Such coordination geometry significantly influences the compound's three-dimensional presentation to biological targets. The 9-isopropyl group contributes substantial hydrophobic bulk, enhancing membrane permeability and promoting optimal van der Waals contacts within the hydrophobic regions of kinase ATP-binding pockets. This combination creates a bifunctional molecular architecture: the hydroxybenzyl segment provides polar interactions and metal coordination capacity, while the isopropyl group enhances lipophilicity and steric complementarity. This synergy is evident in complex stability studies, where 2-hydroxybenzylamino-substituted purines form well-defined crystalline metal complexes with distinct biological activities compared to their unsubstituted analogs [2] [3] [5].
Table 1: Comparative Structural Features of Key Purine Derivatives
Compound Name | C2 Substituent | C6 Substituent | N9 Substituent | Molecular Weight |
---|---|---|---|---|
2-Chloro-6-[N,N-di(2-hydroxybenzyl)amino]-9-isopropylpurine | Chloro | N,N-di(2-hydroxybenzyl)amino | Isopropyl | 423.90 g/mol [2] |
2-Chloro-6-(2-hydroxybenzylamino)-9-isopropylpurine | Chloro | 2-hydroxybenzylamino | Isopropyl | 317.77 g/mol [5] |
2-{[1-(Hydroxymethyl)propyl]amino}-6-[(3-hydroxybenzyl)amino]-9-isopropylpurine (L1) | Amino | 3-hydroxybenzylamino | Isopropyl | Not specified [3] |
2-Chloro-6-[(3-hydroxybenzyl)amino]-9-isopropylpurine (L3) | Chloro | 3-hydroxybenzylamino | Isopropyl | Not specified [3] |
Table 2: Metal Coordination Capabilities of Hydroxybenzylamino-Substituted Purines
Coordination Site | Biological Consequence | Structural Evidence |
---|---|---|
Purine N7 atom | Alters kinase binding affinity | Single crystal X-ray structures showing square-planar geometry in Pd(II) complexes [3] |
Phenolic oxygen (ortho-position) | Enhances metal chelation stability | Infrared spectroscopy demonstrating O→Metal coordination shifts [3] |
Amino nitrogen (C6 substituent) | Variable coordination depending on N-alkylation | NMR studies showing restricted rotation upon metal binding [3] |
Chloro ligand displacement | Creates vacant coordination sites | Synthesis of cis-[Pt(L)₂Cl₂] complexes where Cl⁻ remains coordinated [3] |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: